3-(2-Pyridyl)benzaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
3-(2-Pyridyl)benzaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive examination of 3-(2-Pyridyl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest in contemporary chemical research and development. This document elucidates its chemical properties, structure, synthesis, and key applications, with a focus on its utility as a versatile building block in medicinal chemistry and materials science. It is intended for an audience of researchers, scientists, and professionals engaged in drug discovery and the development of novel materials.
Core Chemical Identity and Structural Elucidation
3-(2-Pyridyl)benzaldehyde is an organic compound featuring a benzaldehyde core substituted at the 3-position with a pyridine ring.[1][2] This structural arrangement confers a unique combination of reactivity and electronic properties, making it a valuable intermediate in organic synthesis. The aldehyde group provides a reactive site for a wide range of chemical transformations, while the pyridine moiety introduces basicity and the ability to coordinate with metal ions.[2][3]
Molecular Structure:
Caption: 2D structure of 3-(2-Pyridyl)benzaldehyde.
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 3-(pyridin-2-yl)benzaldehyde[1] |
| CAS Number | 85553-53-3[1][2][3][4] |
| Molecular Formula | C₁₂H₉NO[1][2][3] |
| Molecular Weight | 183.21 g/mol [1][2][3] |
| Appearance | Brown viscous liquid or solid[2][3] |
| Melting Point | 50-52 °C (for the para isomer)[5][6] |
| Boiling Point | 340.4±25.0 °C (Predicted)[6] |
| Solubility | Soluble in Chloroform[6] |
| InChI Key | SAPNGHSAYQXRPG-UHFFFAOYSA-N[1][7] |
Synthesis and Spectroscopic Analysis
The synthesis of 3-(2-Pyridyl)benzaldehyde is commonly achieved through cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds. Spectroscopic methods are then employed to confirm the structure and purity of the synthesized compound.
Synthetic Methodology
A prevalent method for the synthesis of pyridyl-substituted benzaldehydes involves the Suzuki coupling reaction. This palladium-catalyzed cross-coupling of an organoboron compound with a halide is a cornerstone of modern organic synthesis due to its versatility and functional group tolerance.
Synthetic Workflow Diagram:
Caption: Generalized workflow for the synthesis of 3-(2-Pyridyl)benzaldehyde via Suzuki coupling.
Detailed Experimental Protocol:
-
Reaction Setup: A mixture of 3-bromobenzaldehyde, 2-pyridylboronic acid, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) is prepared in a suitable solvent system, such as a mixture of toluene and water.
-
Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to the desired reaction temperature and stirred for a specified period until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).
-
Workup and Extraction: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure 3-(2-Pyridyl)benzaldehyde.
Spectroscopic Characterization
The identity and purity of 3-(2-Pyridyl)benzaldehyde are confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aldehydic proton (typically a singlet around 9-10 ppm) and aromatic protons on both the benzaldehyde and pyridine rings. |
| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde (typically >190 ppm) and signals for the aromatic carbons. |
| FT-IR | A strong absorption band for the carbonyl (C=O) stretch of the aldehyde (around 1700 cm⁻¹) and bands for aromatic C-H and C=C stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (183.21 g/mol ).[1][2][3] |
Chemical Reactivity and Applications
The unique structure of 3-(2-Pyridyl)benzaldehyde, with its reactive aldehyde group and coordinating pyridine ring, makes it a valuable precursor in various fields.[2][3]
Key Chemical Transformations
The aldehyde functionality can undergo a variety of reactions, including:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the corresponding alcohol.
-
Reductive amination to form substituted amines.
-
Wittig reaction to form alkenes.
-
Condensation reactions to form imines and other derivatives.[2]
The pyridine nitrogen can act as a Lewis base, coordinate to metal centers, or be alkylated to form pyridinium salts.
Applications in Medicinal Chemistry
The pyridine scaffold is a well-established pharmacophore in drug discovery.[8] Compounds containing the pyridyl-phenyl moiety are explored for various therapeutic applications.[2][3] 3-(2-Pyridyl)benzaldehyde serves as a key intermediate in the synthesis of complex molecules with potential biological activity.[2][3][9]
Applications in Materials Science
The ability of the pyridine nitrogen to coordinate with metal ions makes 3-(2-Pyridyl)benzaldehyde and its derivatives useful as ligands in coordination chemistry.[2][3] This has led to their use in the development of:
-
Metal-Organic Frameworks (MOFs): As building blocks for porous materials with applications in gas storage and catalysis.[10]
-
Fluorescent Materials and Sensors: Its derivatives can be used in the creation of materials with specific optical properties.[2][3]
-
Catalysis: As ligands for metal complexes that can catalyze various organic reactions.[2][3]
Safety and Handling
3-(2-Pyridyl)benzaldehyde is classified as an irritant.[1] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[11][12]
-
Handling: Use in a well-ventilated area, preferably a fume hood.[11][13] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][14] Wash hands and any exposed skin thoroughly after handling.[11][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][13][14]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[11][15] Keep away from heat and sources of ignition.[13][14]
-
Incompatible Materials: Strong oxidizing agents.[11]
Conclusion
3-(2-Pyridyl)benzaldehyde is a versatile and valuable building block in modern organic synthesis. Its unique combination of a reactive aldehyde group and a coordinating pyridine ring provides a platform for the development of a wide range of complex molecules. Its applications in medicinal chemistry and materials science continue to expand, making it a compound of significant interest to the scientific community. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.
References
-
PubChem. (n.d.). 3-(Pyridin-2-yl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-(2-piridinil)benzaldehído. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-(2-Pyridinyl)benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyridin-4-yl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 3-(4-Pyridinyl)benzaldehyde. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(pyridin-2-yl)benzaldehyde (C12H9NO). Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyridine-3-carbonyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-(3-Pyridinyl)benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-(5-Methoxy-2-pyridinyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Kotha, S., Meshram, M., Panguluri, N. R., & Shirbhate, M. E. (2018). Synthesis of benzaldehyde derivatives. ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(2-Pyridyl)benzaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(2-Pyridyl)benzaldehyde - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
- Cislak, F. E. (1964). U.S. Patent No. 3,160,633. Washington, DC: U.S. Patent and Trademark Office.
-
PubChem. (n.d.). 4-Pyridin-2-ylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–organic framework. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 3-(Pyrid-2-yloxy)benzaldehyde, 97%, Thermo Scientific 250 mg. Retrieved from [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Retrieved from [Link]
-
Shaoxing East China of Chemical Industry Co., Ltd. (n.d.). What are six applications for benzaldehyde. Retrieved from [Link]
Sources
- 1. 3-(Pyridin-2-yl)benzaldehyde | C12H9NO | CID 3710039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-(2-PYRIDYL)BENZALDEHYDE | 85553-53-3 [chemicalbook.com]
- 5. 4-(2-Pyridyl)benzaldehyde 97 127406-56-8 [sigmaaldrich.com]
- 6. 4-(2-Pyridinyl)benzaldehyde | 127406-56-8 [chemicalbook.com]
- 7. PubChemLite - 3-(pyridin-2-yl)benzaldehyde (C12H9NO) [pubchemlite.lcsb.uni.lu]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hurawalhi.com [hurawalhi.com]
- 10. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. afgsci.com [afgsci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. 85553-53-3|3-(Pyridin-2-yl)benzaldehyde|BLD Pharm [bldpharm.com]
